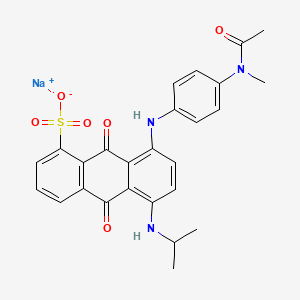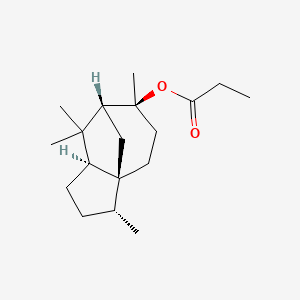
5-(o-Tolylazo)toluene-2,4-diamine monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(o-Tolylazo)toluene-2,4-diamine monoacetate is a chemical compound with the molecular formula C₁₆H₂₀N₄O₂. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an azo group (-N=N-) linked to a tolyl group and a diamine structure, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Tolylazo)toluene-2,4-diamine monoacetate typically involves the diazotization of o-toluidine followed by coupling with 2,4-diaminotoluene. The reaction conditions often require acidic environments, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then coupled with 2,4-diaminotoluene in the presence of a base to form the azo compound. The final step involves the formation of the monoacetate salt by reacting the azo compound with acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and the efficiency of the coupling reaction. The use of automated systems and precise control of temperature and pH are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(o-Tolylazo)toluene-2,4-diamine monoacetate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
5-(o-Tolylazo)toluene-2,4-diamine monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(o-Tolylazo)toluene-2,4-diamine monoacetate involves its ability to undergo azo-hydrazone tautomerism, which allows it to participate in various chemical reactions. The molecular targets include enzymes that catalyze the reduction or oxidation of the azo group. The pathways involved are primarily related to the metabolism of azo compounds, which can lead to the formation of reactive intermediates that interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-6-(p-tolylazo)benzene-1,3-diamine
- 2-Methyl-4-(o-tolylazo)aniline
- 4-Methyl-6-(m-tolylazo)benzene-1,3-diamine
Uniqueness
5-(o-Tolylazo)toluene-2,4-diamine monoacetate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. The presence of the monoacetate group enhances its solubility and makes it suitable for various industrial applications. Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and development.
Propiedades
Número CAS |
84434-44-6 |
|---|---|
Fórmula molecular |
C14H16N4.C2H4O2 C16H20N4O2 |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
acetic acid;4-methyl-6-[(2-methylphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4.C2H4O2/c1-9-5-3-4-6-13(9)17-18-14-7-10(2)11(15)8-12(14)16;1-2(3)4/h3-8H,15-16H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
ABIKPSFYFGELKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)

